molecular formula C6H14ClN B2944954 3-Methylpent-4-en-1-amine;hydrochloride CAS No. 2580209-54-5

3-Methylpent-4-en-1-amine;hydrochloride

Cat. No.: B2944954
CAS No.: 2580209-54-5
M. Wt: 135.64
InChI Key: RBRCQKAIEJZGPQ-UHFFFAOYSA-N
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Description

3-Methylpent-4-en-1-amine;hydrochloride is a chemical compound with the molecular formula C6H13N·HCl and a molecular weight of 135.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Methylpent-4-en-1-amine;hydrochloride is used in various scientific research fields, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-4-en-1-amine;hydrochloride typically involves the reaction of 3-Methylpent-4-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

3-Methylpent-4-en-1-amine+HClThis compound\text{3-Methylpent-4-en-1-amine} + \text{HCl} \rightarrow \text{this compound} 3-Methylpent-4-en-1-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-4-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of 3-Methylpent-4-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpent-1-en-3-amine;hydrochloride
  • 4-Methylpent-1-yn-3-amine;hydrochloride
  • Methyl(pent-4-en-1-yl)amine;hydrochloride

Uniqueness

3-Methylpent-4-en-1-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

3-methylpent-4-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-6(2)4-5-7;/h3,6H,1,4-5,7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCQKAIEJZGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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